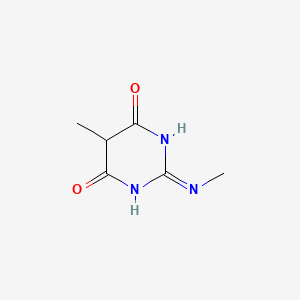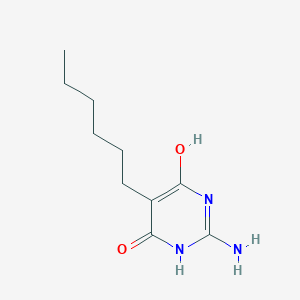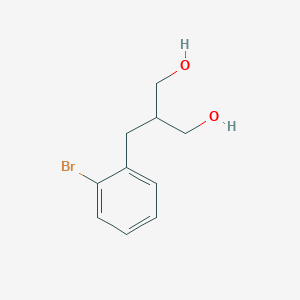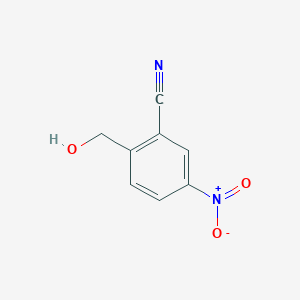![molecular formula C15H20ClN3S B13101641 2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B13101641.png)
2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-N-cyclohexyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine is a complex organic compound characterized by its unique spiro structure. This compound features a cyclobutane ring fused to a thieno[3,2-d]pyrimidine core, with a chlorine atom at the 2’ position and a cyclohexylamine group at the 4’ position. The spiro configuration imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-N-cyclohexyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclobutane Ring: The cyclobutane ring can be introduced via a [2+2] cycloaddition reaction.
Chlorination: The chlorine atom is introduced at the 2’ position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amination: The cyclohexylamine group is introduced through nucleophilic substitution reactions, often using cyclohexylamine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the thieno[3,2-d]pyrimidine core, potentially leading to dihydro or tetrahydro derivatives.
Substitution: The chlorine atom at the 2’ position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Chloro-N-cyclohexyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and potential biological activity.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2’-Chloro-N-cyclohexyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2’-Chloro-N-cyclohexyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine analogs: Compounds with similar spiro structures but different substituents.
Thieno[3,2-d]pyrimidine derivatives: Compounds with variations in the thieno[3,2-d]pyrimidine core.
Uniqueness
Structural Rigidity: The spiro configuration imparts significant rigidity, which can influence the compound’s biological activity.
Versatility: The presence of multiple functional groups allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C15H20ClN3S |
|---|---|
Molecular Weight |
309.9 g/mol |
IUPAC Name |
2-chloro-N-cyclohexylspiro[7H-thieno[3,2-d]pyrimidine-6,1'-cyclobutane]-4-amine |
InChI |
InChI=1S/C15H20ClN3S/c16-14-18-11-9-15(7-4-8-15)20-12(11)13(19-14)17-10-5-2-1-3-6-10/h10H,1-9H2,(H,17,18,19) |
InChI Key |
HKKSEDDPOPCYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2SC4(C3)CCC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13101568.png)
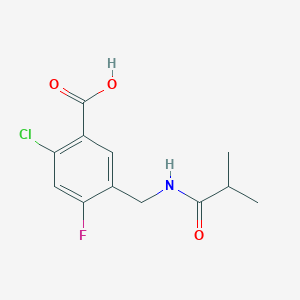
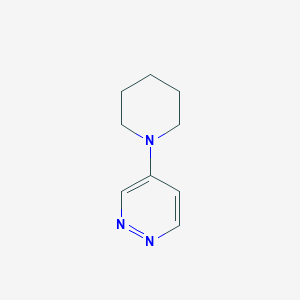
![7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13101579.png)
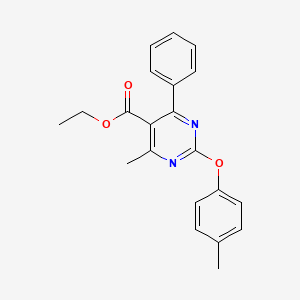
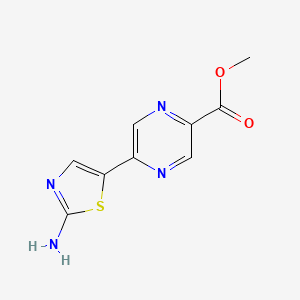
![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)

![2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine](/img/structure/B13101633.png)
